molecular formula C9H7IO2 B6204119 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 281678-74-8

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B6204119
CAS No.: 281678-74-8
M. Wt: 274.05 g/mol
InChI Key: POEBFLRQPCGCSA-UHFFFAOYSA-N
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Description

Significance of Dihydrobenzofuran Scaffolds in Organic Synthesis and Medicinal Chemistry

The 2,3-dihydrobenzofuran framework is a heterocyclic scaffold of pivotal importance in the development of new pharmaceuticals and functional organic materials. nih.gov This structural motif, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is found in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govacs.orgresearchgate.net

The synthesis of molecules containing the dihydrobenzofuran core has attracted significant attention in organic and pharmaceutical chemistry due to their proven medicinal profiles. rsc.org These compounds are known to possess anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antioxidant properties. acs.orgresearchgate.netrsc.orgnih.gov The unique three-dimensional structure of the dihydrobenzofuran scaffold makes it an ideal candidate for designing novel pharmaceutical agents that can interact with biological targets with high specificity. nih.gov Consequently, numerous synthetic methods, many involving transition-metal catalysis, have been developed to efficiently assemble this valuable heterocyclic system. nih.govrsc.org

Table 1: Examples of Bioactive Natural Products Containing the 2,3-Dihydrobenzofuran Framework

Compound Name Reported Biological Activity
(+)-Decursivine Antimalarial, Anti-HIV rsc.org
(+)-Lithospermic Acid Hepatoprotective rsc.org
Pterocarpan Antifungal rsc.org
(+)-Conocarpan Anti-inflammatory rsc.org
Ailanthoidol Anticancer, Antiviral, Antioxidant nih.gov

Overview of Halogenated Benzaldehydes in Synthetic Methodology

Halogenated benzaldehydes are a class of organic intermediates prized for their dual reactivity, making them fundamental building blocks in multi-step synthesis. guidechem.com The aldehyde group is an active functional group that can participate in a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. guidechem.com

Simultaneously, the halogen atom—particularly iodine—serves as an exceptionally versatile functional handle. Iodoaromatic compounds are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl) in the oxidative addition step of catalytic cycles, allowing reactions to proceed under mild conditions. researchgate.netnih.gov This enables the straightforward formation of new carbon-carbon bonds (e.g., via Suzuki, Heck, Sonogashira, and Negishi couplings) or carbon-heteroatom bonds (e.g., Buchwald-Hartwig amination). nih.govguidechem.comnih.gov This reactivity allows chemists to readily connect the iodoaromatic core to other molecular fragments, building complex structures from simpler precursors.

Research Trajectory and Importance of 5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde within the Benzofuran (B130515) Class

The specific importance of this compound lies in the strategic combination of the features described above. This molecule is not typically an end-product but rather a highly functionalized intermediate designed for diversity-oriented synthesis, particularly in the field of drug discovery.

The molecule's value can be summarized by its distinct, orthogonally reactive sites:

The Dihydrobenzofuran Core : Provides a privileged scaffold with a high likelihood of conferring biological activity. nih.govrsc.org

The Iodine at Position 5 : Acts as a primary site for modification via cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups, etc.) to explore the structure-activity relationship (SAR) of the final compounds.

The Carbaldehyde at Position 7 : Offers a secondary site for chemical elaboration. It can be converted into other functional groups before or after the modification at the C-5 position, further expanding the molecular diversity achievable from a single starting material.

This "two-handle" design makes the compound an ideal starting point for constructing libraries of complex benzofuran derivatives. For instance, it can be used as an intermediate in the synthesis of novel glucokinase activators, a class of drugs investigated for the treatment of diabetes. google.com The ability to selectively functionalize two different positions on a biologically relevant scaffold underscores the compound's importance as a key building block in modern medicinal chemistry.

Table 2: Physicochemical and Structural Data for this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₇IO₂
Molecular Weight 274.05 g/mol
CAS Number 904329-79-1

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule suggests several potential synthetic routes. The primary disconnections involve the formyl and iodo groups, leading back to a simpler 2,3-dihydrobenzofuran precursor.

Disconnection of the Formyl Group: The formyl group at the C-7 position can be retrosynthetically disconnected via a formylation reaction. This leads to the precursor 5-iodo-2,3-dihydro-1-benzofuran . The electron-donating nature of the dihydrobenzofuran oxygen atom and the steric hindrance at C-7 are key considerations for this step.

Disconnection of the Iodo Group: The iodine atom at the C-5 position can be disconnected through an iodination reaction, pointing to 2,3-dihydrobenzofuran-7-carbaldehyde as a potential intermediate. Alternatively, disconnecting both functional groups leads back to the parent 2,3-dihydrobenzofuran heterocycle.

Disconnection of the Dihydrobenzofuran Ring: The core 2,3-dihydrobenzofuran structure can be disconnected through various strategies, typically involving the cleavage of the O-Aryl or C2-C3 bond, leading back to substituted phenolic precursors.

The most logical forward synthesis often involves constructing the dihydrobenzofuran ring first, followed by sequential electrophilic aromatic substitution reactions (iodination and formylation). The order of these substitutions is crucial, as existing substituents will direct the position of incoming groups.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound relies on the effective preparation of the core heterocyclic structure and the subsequent regioselective introduction of the required functional groups.

The 2,3-dihydrobenzofuran (DHB) scaffold is a key structural unit found in numerous biologically active natural products and synthetic compounds. cnr.itacs.org Consequently, a variety of synthetic methods for its construction have been developed. cnr.it

One common approach involves the cyclization of appropriately substituted phenols. For instance, iodine can be used as a catalyst in the cyclization of chalcones and aldehydes to form 2,3-dihydrobenzofuran derivatives under mild conditions. researchgate.netorganic-chemistry.org Other methods include intramolecular cyclizations and cycloaddition reactions. cnr.itacs.org Rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes provides another route to construct the dihydrobenzofuran ring. organic-chemistry.org

A summary of selected synthetic approaches for 2,3-dihydrobenzofuran precursors is presented below.

MethodPrecursorsReagents/CatalystKey Features
Iodine-Catalyzed Cyclization Chalcones and aldehydesI₂Metal-free, mild conditions, good functional group tolerance. organic-chemistry.org
[3+2] Cycloaddition Quinone esters and styrenesCu/SPDOEfficient for preparing 2-aryl-2,3-dihydrobenzofurans. researchgate.net
Intramolecular Cyclization α,β-Unsaturated carboxylic acidsBifunctional aminoboronic acidEnantioselective conversions are possible. organic-chemistry.org
Rhodium-Catalyzed Annulation N-phenoxyacetamides and 1,3-dienesRh(III) catalystRedox-neutral [3+2] annulation with good chemoselectivity. organic-chemistry.org

Introducing an iodine atom at the C-5 position of the 2,3-dihydrobenzofuran ring requires high regioselectivity. The ether-like oxygen atom is an ortho-, para-director. The C-5 position is para to the oxygen, making it electronically favorable for electrophilic substitution, although the ortho-positions (C-7) are also activated.

Direct iodination of aromatic compounds can be achieved using various reagents that provide a source of electrophilic iodine. imperial.ac.uk For activated systems like 2,3-dihydrobenzofuran, mild conditions are often sufficient.

A common and effective method involves the use of iodine (I₂) in the presence of an oxidizing agent, such as mercury(II) oxide (HgO). This reagent system provides neutral and mild reaction conditions, which is advantageous for sensitive substrates. imperial.ac.uk Another widely used reagent is N-Iodosuccinimide (NIS), often in the presence of a Lewis acid catalyst like BF₃·Et₂O, which enhances the electrophilicity of the iodine. rsc.org

Table of Electrophilic Iodination Reagents

Reagent System Substrate Type Conditions Outcome
I₂ / HgO Benzocyclic compounds CH₂Cl₂, room temp. Neutral conditions, easy work-up, good regioselectivity. imperial.ac.uk

Palladium-catalyzed reactions have been developed for the regioselective synthesis of iodinated aromatic compounds. researchgate.net These methods often involve domino processes, such as a tandem α-arylation/intramolecular O-arylation, to construct iodinated benzofurans from triiodobenzene precursors. researchgate.net While powerful, these methods typically build the iodinated ring system from acyclic precursors rather than by direct C-H iodination of a pre-existing heterocycle. The development of metal-catalyzed direct C-H iodination at a specific position of the dihydrobenzofuran core is an area of ongoing research.

The introduction of a formyl group at the C-7 position is a challenging step due to the electronic activation of the C-5 position (para to the ring oxygen). However, if the C-5 position is already blocked, for example by an iodo group, the directing influence of the oxygen atom will favor substitution at the remaining ortho position, C-7.

Several classical and modern formylation methods can be considered:

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid. It is particularly effective for the formylation of activated aromatic rings like phenols and their ethers. researchgate.net

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). It is a versatile method for formylating electron-rich aromatic and heterocyclic compounds.

Metal-Free Directed Formylation: Recent methods have emerged for the selective C-H formylation of phenols using dimethyl sulfoxide (DMSO) as the formyl source, where the reaction is co-controlled by a directing group. ias.ac.in For 2,3-dihydrobenzofuran, the ring oxygen could potentially direct formylation to the C-7 position, especially if C-5 is blocked.

The choice of method depends on the specific substrate and the presence of other functional groups. For the synthesis of this compound from 5-iodo-2,3-dihydro-1-benzofuran, a Duff or Vilsmeier-Haack reaction would be a logical approach to explore.

Table of Formylation Methods

Method Reagents Key Features
Duff Reaction Hexamethylenetetramine, trifluoroacetic acid Effective for formylation at the 6-position of benzoxazolones. researchgate.net
Friedel-Crafts 1,1-Dichloromethyl methyl ether Used for C-formylation of benzimidazolone and benzoxazinone. researchgate.net

| DMSO as Formyl Source | DMSO | Metal-free conditions, high selectivity co-controlled by directing groups. ias.ac.in |

Formylation Reactions at the C-7 Position of Dihydrobenzofurans

Vilsmeier-Haack Formylation in Dihydrobenzofuran Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comijpcbs.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent. jk-sci.comchemistrysteps.comcambridge.org This reagent is a weak electrophile that subsequently reacts with activated aromatic rings to introduce a formyl (-CHO) group after hydrolysis. nrochemistry.comchemistrysteps.com

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt. nrochemistry.com

Electrophilic Aromatic Substitution : The electron-rich dihydrobenzofuran ring attacks the iminium ion. A subsequent hydrolysis step then converts the resulting intermediate into the final aldehyde. nrochemistry.comjk-sci.com

For dihydrobenzofuran systems, the oxygen atom of the heterocyclic ring and the fused benzene ring create an electron-rich aromatic system, making it a suitable substrate for Vilsmeier-Haack formylation. The regioselectivity of the formylation is influenced by both electronic and steric effects, with substitution generally occurring at the most electron-rich and sterically accessible position. nrochemistry.comjk-sci.com In the context of a 2,3-dihydro-1-benzofuran, the positions ortho and para to the ring oxygen are activated.

Reagent/StepPurpose
N,N-dimethylformamide (DMF)Source of the formyl group
Phosphorus oxychloride (POCl₃)Activates DMF to form the Vilsmeier reagent
Electron-rich areneSubstrate for formylation
HydrolysisConverts the iminium intermediate to the aldehyde
Alternative Formylation Methodologies

While the Vilsmeier-Haack reaction is a staple, other methodologies exist for the formylation of dihydrobenzofuran and related aromatic systems. These alternatives can offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

One such method involves organolithium reagents followed by quenching with a formylating agent. For instance, a benzofuran derivative can be treated with n-butyllithium (n-BuLi) to generate a lithiated intermediate, which is then reacted with N-formylpiperidine to introduce the aldehyde group. rsc.org

Palladium-catalyzed carbonylation reactions represent another modern approach. These methods can utilize carbon monoxide (CO) gas or, more recently, CO surrogates for safety and convenience. researchgate.net A strategy involving carbonyldiimidazole (CDI) and formic acid can generate CO in situ for the reductive formylation of aryl iodides in the presence of a palladium catalyst. researchgate.net This approach is noted for its mild conditions and tolerance of various functional groups. researchgate.net

Multi-Step Synthetic Sequences for this compound

The synthesis of a multi-substituted compound like this compound necessitates a carefully planned multi-step sequence. The order of reactions—halogenation and formylation—is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Sequential Halogenation and Formylation Routes

A common strategy for synthesizing substituted dihydrobenzofurans involves a sequence of C-H functionalization reactions. nih.gov For the target molecule, a logical route would involve the iodination of a dihydrobenzofuran precursor followed by formylation. The directing effects of the substituents at each stage guide the regioselectivity.

An analogous approach has been demonstrated in the synthesis of other functionalized benzofurans. For example, an iron(III)-catalyzed iodination of a phenylethyl alcohol derivative can be performed, followed by a copper(I)-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring. aablocks.com This one-pot process effectively combines halogenation and ring formation. aablocks.com In other syntheses, an iodine-induced cyclization has been used to create an iodobenzofuran core, which is then subjected to further functionalization, including formylation. rsc.org This highlights the utility of introducing the halogen at a key stage to enable subsequent transformations.

Convergent Synthetic Strategies for Dihydrobenzofuran Derivatives

Convergent synthesis offers an efficient alternative to linear, multi-step sequences by constructing the molecular backbone from several complex fragments in a single step. nih.govacs.org This approach is highly attractive for creating diverse libraries of dihydrobenzofuran derivatives. nih.govacs.org

Several modern methods exemplify this strategy:

Palladium-Catalyzed Heteroannulation : One notable method involves the palladium and urea ligand-mediated heteroannulation of 2-bromophenols with 1,3-dienes. nih.govacs.org This process forms both a C-C and a C-O bond in one step to construct the dihydrobenzofuran core. nih.govacs.org

Catellani-Type Reaction : A cooperative catalytic system using a palladium complex and a norbornene-based carboxylic acid salt has been developed to promote the annulation between aryl iodides and epoxides, providing direct access to the 2,3-dihydrobenzofuran scaffold. rsc.org

Rhodium-Catalyzed Annulation : Rhodium catalysts can be employed in the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes, which undergo ring-opening to yield dihydrobenzofuran derivatives. nih.gov

These convergent strategies allow for significant variation in the starting materials, facilitating the synthesis of a wide range of functionalized dihydrobenzofurans. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related reaction, extensive optimization has been performed. scielo.br Studies revealed that the choice of oxidant and solvent significantly impacts both the conversion of starting material and the selectivity for the desired product. scielo.br For instance, using 0.5 equivalents of silver(I) oxide as the oxidant in acetonitrile was found to provide the best balance between conversion and selectivity. scielo.br Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br

Solvent Effects and Reaction Catalysis

The solvent can play a multifaceted role in a reaction, influencing substrate solubility, reagent stability, and the stabilization of transition states. In the synthesis of dihydrobenzofuran derivatives via a rhodium-catalyzed [3+2] annulation, the use of a polar solvent, hexafluoroisopropanol (HFIP), was found to be critical for inducing the desired transformation and achieving moderate to high yields. nih.gov In other cases, acetonitrile has been identified as a "greener" and more effective solvent than commonly used alternatives like dichloromethane or benzene for silver(I)-promoted oxidative coupling reactions. scielo.br

Catalysis is at the heart of many modern synthetic methods for dihydrobenzofurans. Transition metals such as palladium, rhodium, and copper are frequently used. nih.gov

Palladium Catalysis : Used in C-H activation/C-O cyclization, Heck/Cacchi reactions, and convergent heteroannulations. nih.govnih.govnih.gov The choice of ligand (e.g., urea-based ligands, XPhos) can dramatically improve performance compared to traditional phosphine ligands. nih.govrsc.org

Rhodium Catalysis : Enables efficient synthesis of dihydrobenzofurans under mild conditions, often with high yields and diastereoselectivity. nih.gov

Copper Catalysis : Often used as a co-catalyst or in Ullmann-type C-O bond-forming reactions to facilitate the final ring-closing step. aablocks.com

The selection of the appropriate catalyst and solvent system is therefore a critical step in the optimization process for the synthesis of complex molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

281678-74-8

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2

InChI Key

POEBFLRQPCGCSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)I

Purity

95

Origin of Product

United States

Chemical Transformations and Derivatization of 5 Iodo 2,3 Dihydro 1 Benzofuran 7 Carbaldehyde

Reactivity of the Aldehyde Functional Group at C-7

The aldehyde group at the C-7 position of the dihydrobenzofuran ring is a versatile handle for introducing molecular diversity. It participates in a variety of characteristic reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The electrophilic carbon of the C-7 carbaldehyde is susceptible to attack by various nucleophiles. Reactions such as Grignard, organolithium, and Wittig reactions allow for the formation of new carbon-carbon bonds, leading to secondary alcohols or alkenes, respectively. While specific studies on 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde are not prevalent, the reactivity is analogous to other aromatic aldehydes. For example, the addition of a Grignard reagent (R-MgBr) would be expected to yield the corresponding secondary alcohol, 7-(hydroxy(R)methyl)-5-iodo-2,3-dihydro-1-benzofuran. Similarly, a Wittig reaction with a phosphorus ylide (Ph₃P=CHR) would produce the vinyl derivative, 5-iodo-7-(ethenyl-R)-2,3-dihydro-1-benzofuran.

Reduction Reactions to Alcohol Derivatives

Reduction of the aldehyde group leads to the formation of a primary alcohol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF are commonly used for this purpose chemistrysteps.comchemguide.co.uk. The reaction converts this compound into (5-iodo-2,3-dihydro-1-benzofuran-7-yl)methanol. This transformation is typically efficient and selective, leaving the aryl iodide and the dihydrofuran ring intact. The resulting primary alcohol can be used in subsequent reactions, such as ether or ester formation.

Table 2: Expected Products from Reduction of the Aldehyde Group
Starting MaterialReducing AgentExpected Product
This compoundNaBH₄ or LiAlH₄(5-Iodo-2,3-dihydro-1-benzofuran-7-yl)methanol

Condensation Reactions and Imine Formation

The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The resulting imine can be further reduced, for instance through reductive amination, to form a secondary amine. This provides a robust method for introducing nitrogen-containing substituents. For example, reacting this compound with an amine (R-NH₂) would yield the corresponding N-(R)-imine, which can then be reduced to 7-((R-amino)methyl)-5-iodo-2,3-dihydro-1-benzofuran.

Reactivity of the Iodine Substituent at C-5

The iodine atom at the C-5 position is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it a key site for molecular elaboration.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C-I bond is highly reactive towards oxidative addition to palladium(0) catalysts, which is the initial step in many cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would yield 5-aryl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This reaction is known for its high tolerance of various functional groups, meaning the aldehyde at C-7 would likely remain unaffected. Research on other iodo-substituted furans has shown that Suzuki couplings proceed efficiently under standard conditions (e.g., Pd(PPh₃)₄ catalyst and a carbonate base) scispace.comnih.gov.

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position. For instance, reacting this compound with an alkene like styrene would produce 5-styryl-2,3-dihydro-1-benzofuran-7-carbaldehyde. Studies on the Heck arylation of 2,3-dihydrofuran with iodobenzene have demonstrated the feasibility of such couplings on the dihydrofuran scaffold nih.govresearchgate.net. The reaction typically uses a palladium precursor like Pd(OAc)₂ or [PdCl(allyl)]₂ nih.govresearchgate.net.

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.org. This is a powerful method for synthesizing arylalkynes. The Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) would result in the formation of 5-((R)-ethynyl)-2,3-dihydro-1-benzofuran-7-carbaldehyde. One-pot syntheses involving Sonogashira coupling of 2-iodophenols followed by cyclization are well-established for creating substituted benzofurans, highlighting the utility of this reaction on the core structure nih.govresearchgate.net.

Table 3: Representative Cross-Coupling Reactions at the C-5 Position
Reaction NameCoupling PartnerCatalyst System (Typical)Product Structure
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)5-Aryl-2,3-dihydro-1-benzofuran-7-carbaldehyde
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Base (e.g., Et₃N)5-Styryl-2,3-dihydro-1-benzofuran-7-carbaldehyde
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)5-((R)-ethynyl)-2,3-dihydro-1-benzofuran-7-carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carbaldehyde group at the C-7 position. pressbooks.pub The iodine atom at C-5 serves as the leaving group. While aryl iodides are typically less reactive in SNAr reactions compared to aryl fluorides or chlorides (the typical reactivity trend is F > Cl > Br > I), the reaction can still proceed, often requiring specific catalysts or more forcing conditions. masterorganicchemistry.comnih.gov The reaction mechanism involves the addition of a nucleophile to the carbon bearing the iodine, forming a resonance-stabilized carbaldehyde, followed by the elimination of the iodide ion to restore aromaticity. chemistrysteps.com

A variety of nucleophiles can be employed to displace the iodo group, leading to a diverse range of substituted dihydrobenzofuran derivatives. Common nucleophiles include alkoxides, phenoxides, amines, and thiophenols. acsgcipr.org These reactions are valuable for introducing new functionalities at the C-5 position.

Table 1: Representative SNAr Reactions of this compound (Note: Data is illustrative of typical SNAr conditions and expected products.)

Nucleophile (Reactant)Reagent/ConditionsExpected Product
Methoxide (CH₃O⁻)NaOCH₃, CuI (catalyst), DMF, Heat5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
Phenoxide (C₆H₅O⁻)PhOH, K₂CO₃, DMF, Heat5-Phenoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
Diethylamine ((C₂H₅)₂NH)(C₂H₅)₂NH, Pd catalyst, Base, Heat5-(Diethylamino)-2,3-dihydro-1-benzofuran-7-carbaldehyde
Thiophenoxide (C₆H₅S⁻)PhSH, Cs₂CO₃, NMP, Heat5-(Phenylthio)-2,3-dihydro-1-benzofuran-7-carbaldehyde

Directed Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be "quenched" with various electrophiles to introduce a wide range of substituents. unblog.fr

For this compound, two key functionalities could influence metalation: the ether oxygen of the dihydrofuran ring and the C-5 iodo group. The ether oxygen can act as a DMG, directing lithiation to the adjacent C-7 position. wikipedia.org However, this position is already substituted with a carbaldehyde group, which is itself electrophilic and would likely be attacked by the organolithium base.

A more synthetically viable pathway is the halogen-metal exchange reaction. The carbon-iodine bond is susceptible to exchange with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. mt.com This reaction is generally fast and efficient, providing a regioselective route to the 5-lithio-2,3-dihydro-1-benzofuran-7-carbaldehyde intermediate. This powerful nucleophile can then react with a diverse array of electrophiles.

This two-step sequence—halogen-metal exchange followed by electrophilic quench—allows for the precise introduction of functional groups at the C-5 position, demonstrating the synthetic utility of the iodo-substituent beyond its role as a leaving group in SNAr or cross-coupling reactions.

Table 2: Plausible Functionalizations via Halogen-Metal Exchange and Electrophilic Quench (Note: Data is illustrative based on established reactivity of aryllithiums.)

Step 1: ReagentStep 2: ElectrophileFinal Product at C-5
n-BuLi, THF, -78 °CCO₂; then H₃O⁺Carboxylic acid (-COOH)
t-BuLi, THF, -78 °CDMFAldehyde (-CHO)
n-BuLi, THF, -78 °CB(OCH₃)₃; then H₂O₂/NaOHHydroxyl group (-OH)
n-BuLi, THF, -78 °CCH₃IMethyl group (-CH₃)
n-BuLi, THF, -78 °C(CH₃)₃SiClTrimethylsilyl group (-Si(CH₃)₃)

Transformations of the Dihydrobenzofuran Ring System

Ring-Opening Reactions (Conceptual)

Conceptually, the dihydrobenzofuran ring system can undergo ring-opening reactions under specific conditions to yield substituted phenolic derivatives. These transformations involve the cleavage of one of the two C-O bonds within the five-membered heterocycle.

One potential pathway is through reductive cleavage. Under conditions of hydrodeoxygenation, using catalysts like sulfided NiMo/Al₂O₃ and high pressures of hydrogen, the C(sp³)-O bond of the dihydrofuran ring can be cleaved. nacatsoc.org This type of reaction typically proceeds through hydrogenation of the aromatic system followed by hydrogenolysis of the ether bond, often yielding substituted 2-ethylphenol derivatives. nacatsoc.org

Another conceptual approach involves Lewis acid-catalyzed ring-opening. While direct examples on this specific substrate are not prominent, related dihydrofuran acetals have been shown to undergo ring-opening benzannulation cascades catalyzed by Lewis acids like Al(OTf)₃. nih.govmdpi.com A similar principle could be envisioned where a Lewis acid coordinates to the ether oxygen, weakening the C-O bonds and making them susceptible to cleavage by a nucleophile, which could potentially be intramolecular. This would lead to the formation of a functionalized phenol.

Modifications to the Furan (B31954) Ring Saturation (Conceptual)

The saturation level of the heterocyclic ring in 2,3-dihydro-1-benzofuran can be conceptually altered in two primary ways: dehydrogenation to form the corresponding aromatic benzofuran (B130515) or hydrogenation to a fully saturated tetrahydrobenzofuran derivative.

Dehydrogenation to Benzofuran: The conversion of a 2,3-dihydrobenzofuran to its aromatic benzofuran counterpart is a common and synthetically useful transformation. This aromatization reaction involves the formal loss of two hydrogen atoms from the dihydrofuran ring. A variety of chemical oxidants can achieve this, with common reagents including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sulfur at high temperatures, or selenium. Catalytic methods, often employing palladium on carbon (Pd/C) in the presence of a hydrogen acceptor at elevated temperatures, are also effective for this dehydrogenation process. nih.gov This would yield 5-iodo-1-benzofuran-7-carbaldehyde, a substrate primed for further reactions on the now aromatic furan ring.

Hydrogenation to Tetrahydrobenzofuran: Conversely, the saturation of the dihydrobenzofuran system can be increased by reducing the benzene (B151609) portion of the molecule to yield a 2,3,4,5,6,7-hexahydro-1-benzofuran (often referred to as a tetrahydrobenzofuran derivative). This requires catalytic hydrogenation under more forcing conditions than those used to reduce a simple alkene. Catalysts such as ruthenium or rhodium on a support (e.g., carbon or alumina) under hydrogen pressure are typically required to reduce the aromatic benzene ring. rwth-aachen.deacs.org Selective hydrogenation of the benzene ring while preserving the dihydrofuran ether linkage can be challenging but is a conceptually important modification for accessing saturated bicyclic ether scaffolds.

Table 3: Conceptual Transformations of the Dihydrobenzofuran Ring

TransformationReagent ClassResulting Ring System
DehydrogenationChemical Oxidant (e.g., DDQ) or Catalytic (e.g., Pd/C)Aromatic Benzofuran
HydrogenationHeterogeneous Catalyst (e.g., Ru/C, Rh/C), H₂ pressureSaturated Hexahydrobenzofuran

Spectroscopic and Structural Characterization Methodologies in the Study of 5 Iodo 2,3 Dihydro 1 Benzofuran 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms within a molecule.

In ¹H NMR spectroscopy of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde, the distinct chemical environments of the hydrogen atoms result in a characteristic pattern of signals. The spectrum is expected to show signals corresponding to the aldehyde proton, two aromatic protons, and the four protons of the dihydrofuran ring.

The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at a chemical shift (δ) typically in the range of 9.8–10.2 ppm. The two aromatic protons on the benzene (B151609) ring are in different environments and are expected to appear as distinct signals, likely doublets, in the aromatic region (7.0-8.0 ppm). The protons on the dihydrofuran ring, at positions 2 and 3, are aliphatic. The two protons at C3 are adjacent to the aromatic ring and are expected to resonate around 3.2-3.4 ppm as a triplet. The two protons at C2 are adjacent to the oxygen atom, causing a downfield shift to approximately 4.6-4.8 ppm, also appearing as a triplet due to coupling with the C3 protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-CHO (H-7)9.8–10.2Singlet (s)N/A
Ar-H (H-4)7.5-7.7Doublet (d)~1-2 Hz
Ar-H (H-6)7.8-8.0Doublet (d)~1-2 Hz
-OCH₂- (H-2)4.6–4.8Triplet (t)~8-9 Hz
-CH₂- (H-3)3.2–3.4Triplet (t)~8-9 Hz

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (190–195 ppm). The six aromatic carbons will resonate in the 110–165 ppm range. The carbon atom bonded to the iodine (C-5) is expected to have a chemical shift in the lower end of this range (around 90-95 ppm) due to the heavy atom effect. The two aliphatic carbons of the dihydrofuran ring will appear upfield, with the carbon adjacent to the oxygen (C-2) resonating around 72-75 ppm and the other methylene (B1212753) carbon (C-3) appearing around 28-31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO (C-7)190–195
C-7a (Ar-C-O)160–165
C-3a (Ar-C)125–130
C-4 (Ar-CH)135–140
C-5 (Ar-C-I)90–95
C-6 (Ar-CH)130–135
C-7 (Ar-C-CHO)128–132
-OCH₂- (C-2)72–75
-CH₂- (C-3)28–31

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. A key correlation would be observed between the signals of the C-2 protons and the C-3 protons, confirming their adjacency in the dihydrofuran ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the proton signals for H-2, H-3, H-4, and H-6 to their corresponding carbon signals C-2, C-3, C-4, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This is crucial for piecing together the molecular structure. For instance, HMBC would show correlations between the aldehyde proton and the aromatic carbons C-6 and C-7a, confirming the position of the aldehyde group. It would also show correlations between the C-2 protons and the aromatic carbon C-7a, confirming the fusion of the furan (B31954) and benzene rings.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically found in the region of 1680–1700 cm⁻¹. Other key absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching bands in the 1450–1600 cm⁻¹ region, and a prominent C-O-C (ether) stretching band around 1200-1250 cm⁻¹. The C-I stretch occurs at a very low frequency (around 500-600 cm⁻¹) and may be difficult to observe with standard instrumentation.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3050–3150Medium
Aliphatic C-HStretching2850–2960Medium
Aldehyde C=OStretching1680–1700Strong, Sharp
Aromatic C=CStretching1450–1600Medium to Weak
Ether C-O-CAsymmetric Stretching1200–1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. For this compound (C₉H₇IO₂), the exact mass would be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The nominal molecular weight is 274 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 274.

The fragmentation pattern provides structural clues. Common fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 273.

Loss of the aldehyde group: [M-CHO]⁺ at m/z 245.

Loss of the iodine atom: [M-I]⁺ at m/z 147.

Cleavage of the ether bond, leading to further fragmentation of the dihydrofuran ring.

X-ray Crystallography for Solid-State Structural Determination (If Applicable to Derivatives)

For instance, studies on derivatives like 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran reveal detailed information on bond lengths, bond angles, and the dihedral angle between the benzofuran (B130515) system and its substituents. nih.gov In another example, the crystal structure of 5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran shows how molecules pack in the crystal lattice, linked by intermolecular forces such as C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

Should single crystals of this compound or its derivatives be obtained, X-ray diffraction analysis would confirm the connectivity established by NMR and provide precise geometric parameters. It would also reveal the planarity of the benzofuran system and the conformation of the dihydrofuran ring, as well as any significant intermolecular interactions that govern its solid-state packing.

Table 4: Example Crystal Data for a Related Iodo-Benzofuran Derivative (C₁₇H₁₅IO₃S). nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.5480 (5)
b (Å)9.9394 (4)
c (Å)14.8911 (6)
β (°)107.611 (1)
Volume (ų)1629.10 (12)

Computational and Theoretical Investigations of 5 Iodo 2,3 Dihydro 1 Benzofuran 7 Carbaldehyde

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations provide fundamental insights into a molecule's stability, reactivity, and electronic properties. While methods like Density Functional Theory (DFT) are commonly used for benzofuran (B130515) derivatives, no specific studies on 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde were identified. researchgate.net

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. For many benzofuran analogues, DFT has been used to calculate parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is employed to understand the electronic behavior of molecules by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial indicators of chemical reactivity and stability. researchgate.netnih.gov However, a specific DFT analysis for this compound, which would provide its precise geometric and electronic data, has not been reported in the available literature.

Molecular Orbital Analysis

Analysis of molecular orbitals, particularly the HOMO and LUMO, is essential for predicting a molecule's reactivity and its potential role in chemical reactions. The energy and shape of these frontier orbitals dictate how the molecule interacts with other chemical species. For related iodobenzofuran derivatives, HOMO-LUMO gaps have been calculated to assess their stability and potential as anti-inflammatory agents. researchgate.net A dedicated molecular orbital analysis for this compound would be necessary to understand its specific electronic charge distribution and reaction-prone sites, but such a study is not currently available.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. Such studies have been performed for other 2,3-dihydro-1-benzofuran derivatives, often revealing the planarity of the ring system and the orientation of substituents. researchgate.net Without a specific conformational analysis and energy landscape for this compound, a detailed understanding of its preferred spatial arrangements and structural dynamics remains elusive.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and modeling the transition states that govern reaction rates. While synthetic routes for various iodinated benzofurans have been developed, theoretical predictions and transition state modeling for reactions specifically involving this compound are not documented. researchgate.netnih.gov Such studies would be invaluable for optimizing synthetic procedures and predicting potential reaction byproducts.

In Silico Screening and Ligand-Based Design Approaches

In silico techniques are vital in modern drug discovery for identifying and optimizing lead compounds. These methods include virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen databases for new potential drug candidates. nih.govsemanticscholar.org Studies on other 2,3-dihydrobenzofuran derivatives have utilized these approaches to design inhibitors for specific enzymes like PDE1B. nih.gov However, no pharmacophore models have been developed based on this compound, nor has it been identified as a hit in published virtual screening campaigns.

Molecular Docking Studies with Biological Targets (In Silico)

In silico molecular docking studies have been instrumental in elucidating the potential biological activities of iodobenzofuran derivatives by predicting their binding affinities and interaction patterns with specific protein targets. These computational techniques provide valuable insights into the molecular basis of a compound's activity, guiding further experimental research. One area of significant investigation for iodobenzofuran derivatives has been their anti-inflammatory potential, with a particular focus on their interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.net

Research into a series of iodobenzofuran derivatives has demonstrated their potential as potent anti-inflammatory agents, with molecular docking studies corroborating the experimental findings. nih.govresearchgate.net These studies have shown that iodobenzofuran derivatives can effectively bind to the active sites of both COX-1 and COX-2, which are key enzymes in the inflammatory pathway. The binding energies, which indicate the strength of the interaction between the compound and the protein, were found to be significant for these derivatives, in some cases surpassing that of the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.govresearchgate.net

The molecular docking analyses revealed binding energies for five different iodobenzofuran derivatives (referred to as 2a-e in a study) ranging from -8.37 to -10.94 kJ/mol for COX-1 and from -8.08 to -9.67 kJ/mol for COX-2. nih.govresearchgate.net In comparison, the reference drug diclofenac exhibited binding energies of -7.69 kJ/mol and -5.84 kJ/mol for COX-1 and COX-2, respectively. nih.govresearchgate.net These results suggest a stronger binding affinity of the iodobenzofuran derivatives to the COX enzymes compared to diclofenac. The stability of the complexes formed between the iodobenzofuran derivatives and the COX proteins was further supported by molecular dynamics simulations. nih.govresearchgate.net

The favorable interactions observed in these in silico models provide a rationale for the observed anti-inflammatory activity and highlight the potential of the iodobenzofuran scaffold in the design of novel anti-inflammatory agents. nih.govresearchgate.net

Table 1: Molecular Docking Binding Energies of Iodobenzofuran Derivatives and Diclofenac with COX-1 and COX-2

CompoundBinding Energy with COX-1 (kJ/mol)Binding Energy with COX-2 (kJ/mol)
Iodobenzofuran Derivative 2a-8.37 to -10.94-8.08 to -9.67
Iodobenzofuran Derivative 2b-8.37 to -10.94-8.08 to -9.67
Iodobenzofuran Derivative 2c-8.37 to -10.94-8.08 to -9.67
Iodobenzofuran Derivative 2d-8.37 to -10.94-8.08 to -9.67
Iodobenzofuran Derivative 2e-8.37 to -10.94-8.08 to -9.67
Diclofenac (Reference Drug)-7.69-5.84

Biological Activity and Mechanistic Insights of 5 Iodo 2,3 Dihydro 1 Benzofuran 7 Carbaldehyde and Its Derivatives in Vitro Studies

In Vitro Screening Methodologies and Assays

A variety of in vitro assays are employed to screen and characterize the biological effects of these benzofuran (B130515) derivatives.

The antimicrobial properties of benzofuran derivatives have been investigated against a range of microorganisms, including bacteria and fungi. researchgate.netnih.govmdpi.com Some derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. imjst.org For instance, a study on aza-benzofuran derivatives revealed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. mdpi.com Another compound from the same study showed potent activity against the fungi Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com The methodologies for assessing antimicrobial activity often involve techniques like the ditch-plate method to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains. imjst.org

The anti-inflammatory effects of iodobenzofuran derivatives have been a significant area of research. researchgate.netresearchgate.net In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages are common models to evaluate anti-inflammatory activity. mdpi.comresearchgate.netnih.gov These studies have shown that certain benzofuran derivatives can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has also been shown to be suppressed by these compounds. nih.govmdpi.com Some derivatives have exhibited potent NO inhibitory activity with low IC50 values. For example, one study found IC50 values of 17.3 and 16.5 μM for two different aza-benzofuran compounds. mdpi.comresearchgate.net

The antioxidant potential of benzofuran derivatives is another key area of investigation. nih.govmdpi.com Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry are commonly used to evaluate this activity. nih.govdmed.org.ua Studies have demonstrated that some 3,3-disubstituted-3H-benzofuran-2-one derivatives possess notable antioxidant capacity. nih.gov These compounds have shown the ability to reduce intracellular reactive oxygen species (ROS) levels in cellular models of oxidative stress. mdpi.com The antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic ring of the benzofuran scaffold. mdpi.com

Benzofuran derivatives have been explored for their ability to modulate the activity of various enzymes. The endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2) and metabolic enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), is a significant target. nih.govunipi.it Some benzofuran derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists. escholarship.org Additionally, the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism for the anti-inflammatory effects of these compounds. unipi.itnih.gov Some fluorinated benzofuran derivatives have demonstrated a direct inhibitory effect on both COX-1 and COX-2 activities. mdpi.com

Receptor binding assays are crucial for determining the affinity and selectivity of benzofuran derivatives for their molecular targets, particularly cannabinoid receptors. nih.gov These studies often utilize radioligand displacement assays with synthetic cannabinoids like [3H]CP55940 to measure the binding affinities (Ki values) of the test compounds for CB1 and CB2 receptors. nih.gov Such studies have been instrumental in identifying selective CB2 receptor ligands among benzofuran derivatives. nih.govrealmofcaring.org For example, a series of fluorinated N-carbazolyl-oxadiazolyl-propionamides were synthesized and their affinity for the human CB2 receptor was confirmed through receptor binding studies, with one derivative showing a Ki of 3.6 nM. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of benzofuran derivatives influences their biological activity and for guiding the design of more potent and selective compounds. researchgate.netnih.gov For anti-inflammatory activity, the presence and position of certain substituents on the benzofuran ring are critical. For instance, in a series of fluorinated benzofuran derivatives, the presence of a bromine atom was found to be important for the anti-inflammatory effect. mdpi.com The nature of the substituent at the C-2 position of the benzofuran ring has been shown to be crucial for cytotoxic activity in cancer cell lines. mdpi.com Halogen atoms, through their ability to form halogen bonds, can significantly enhance the binding affinity of these compounds to their biological targets. mdpi.com SAR studies have also indicated that expanding the conjugated system of the benzofuran core can enhance hydrophobicity and, consequently, antibacterial activity. mdpi.com

Compound Index

Aza-benzofuran
This compound
Iodobenzofuran
Fluorinated benzofuran
3,3-disubstituted-3H-benzofuran-2-one
N-carbazolyl-oxadiazolyl-propionamide

Impact of Aldehyde Moiety Modifications on Biological Profiles

While direct in vitro studies on the modification of the 7-carbaldehyde group of this compound are not extensively available, research on structurally related 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives provides valuable insights into how modifications at the 7-position can impact biological activity. These carboxamides have been identified as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in DNA repair. nih.govnih.gov

A lead compound, 2,3-dihydrobenzofuran-7-carboxamide, demonstrated moderate PARP-1 inhibitory activity with an IC50 value of 9.45 μM. nih.gov The conversion of the carboxylic acid at the 7-position to a carboxamide was a critical step in achieving this activity. nih.gov This suggests that the electronic and steric properties of the substituent at this position are crucial for interaction with the biological target.

Table 1: PARP-1 Inhibitory Activity of 2,3-dihydrobenzofuran-7-carboxamide Derivatives

CompoundModification at 7-positionPARP-1 IC50 (μM)
Lead Compound Carboxamide9.45

Data sourced from Patel, M., et al. (2014). nih.gov

Influence of Halogen Substituents on Biological Activity

The introduction of halogen atoms into the benzofuran ring is a common strategy to enhance the biological activity of these compounds. nih.gov Halogens can influence the pharmacokinetic and pharmacodynamic properties of molecules through their effects on lipophilicity, metabolic stability, and binding interactions.

In the context of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors, the introduction of a fluorine atom at the 5-position resulted in a significant increase in potency. nih.gov The 5-fluoro derivative of the lead compound was found to be approximately five-fold more potent, with an IC50 value of 2.12 μM. nih.gov Similarly, a 5-fluoro substitution on a 2-methyl-2,3-dihydrobenzofuran-7-carboxamide analog resulted in a four-fold increase in potency. nih.gov

This enhancement in activity is likely due to the ability of the halogen to form favorable interactions, such as halogen bonds, with the target protein, thereby improving binding affinity. nih.gov The electron-withdrawing nature of halogens can also influence the electronic properties of the aromatic ring, which may affect target recognition. While these studies focus on fluorine, the presence of an iodine atom at the 5-position of the title compound is expected to have a pronounced effect on its biological profile, potentially through similar mechanisms. The larger size and greater polarizability of iodine compared to fluorine could lead to different binding interactions and potencies.

Table 2: Effect of Halogen Substitution on PARP-1 Inhibitory Activity

CompoundSubstitutionPARP-1 IC50 (μM)
Lead Compound None9.45
5-Fluoro Derivative 5-Fluoro2.12
2-Methyl Derivative 2-Methyl-
5-Fluoro, 2-Methyl Derivative 5-Fluoro, 2-Methyl2.45

Data sourced from Patel, M., et al. (2014). nih.gov

Effects of Dihydrobenzofuran Core Modifications

Modifications to the dihydrobenzofuran core have been shown to significantly impact the biological activity of this class of compounds. In the case of 2,3-dihydrobenzofuran-7-carboxamide PARP-1 inhibitors, the introduction of a ketone at the 3-position to form a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold was explored. nih.gov This modification provided a synthetically accessible core for further derivatization. nih.gov

The lead compound with this modified core showed an IC50 of 16.2 μM for PARP-1 inhibition. nih.gov The electrophilic nature of the 2-position in this scaffold allowed for the introduction of substituted benzylidene groups, which led to a dramatic increase in potency. nih.gov For instance, a 3',4'-dihydroxybenzylidene derivative exhibited an IC50 of 0.531 μM, a 30-fold improvement. nih.govnih.gov

Further derivatization of the benzylidene moiety with various heterocycles resulted in compounds with PARP-1 inhibitory activity in the nanomolar range. nih.gov These findings highlight the importance of the substitution pattern on the dihydrobenzofuran core for optimizing biological activity. The introduction of polar groups and additional ring systems can lead to enhanced interactions with the target enzyme.

Table 3: PARP-1 Inhibitory Activity of Dihydrobenzofuran Core Modifications

Compound ScaffoldModificationPARP-1 IC50 (μM)
DHBF-7-carboxamide -9.45
DHBF-3-one-7-carboxamide Ketone at position 316.2
DHBF-3-one-7-carboxamide 2-(3',4'-dihydroxybenzylidene)0.531

Data sourced from Patel, M., et al. (2014). nih.govnih.gov

Proposed Molecular Mechanisms of Action (Based on In Vitro Data)

Interactions with Specific Biological Targets

Based on studies of structurally related 2,3-dihydrobenzofuran-7-carboxamide derivatives, a key molecular target for this class of compounds is Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov Crystal structures of inhibitors bound to PARP-1 have provided insights into the binding interactions. nih.gov These compounds are designed to target the NAD+ binding site of the enzyme. nih.gov The carboxamide group at the 7-position is crucial for interaction within this site. nih.gov

The crystal structure data revealed that polar groups, such as the hydroxyl groups on the benzylidene substituents of the 2,3-dihydrobenzofuran-3(2H)-one core, are beneficial for PARP-1 inhibition. nih.govacs.org Specifically, a 4'-hydroxyl group was observed to be directed toward the side chain of an aspartate residue (Asp766) in the active site. nih.govacs.org This highlights the importance of hydrogen bonding in the inhibitor-enzyme interaction.

Cellular Effects and Signaling Pathway Modulation

The biological activity of benzofuran derivatives has been linked to the modulation of key cellular signaling pathways involved in inflammation and cell survival. In vitro studies on benzofuran hybrids have shown that they can exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. nih.govmdpi.com

One such derivative was found to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 in LPS-stimulated macrophages. nih.gov This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

A novel benzofuran derivative, DK-1014, has been shown to attenuate lung inflammation by blocking MAPK/AP-1 and AKT/mTOR signaling pathways in vitro and in vivo. researchgate.net This compound reduced the expression and production of pro-inflammatory cytokines and chemokines in stimulated lung epithelial cells. researchgate.net These findings suggest that this compound and its derivatives could potentially exert their biological effects through the modulation of these critical inflammatory and cell survival pathways.

Applications of 5 Iodo 2,3 Dihydro 1 Benzofuran 7 Carbaldehyde in Advanced Organic Synthesis

Utility as a Versatile Intermediate for Heterocycle Synthesis

The structure of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde incorporates two key reactive sites that can be exploited for the synthesis of a variety of heterocyclic systems. The presence of an iodine atom on the aromatic ring makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comchemsynthesis.com

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

Coupling ReactionReactantPotential Heterocyclic Product
Suzuki-Miyaura CouplingAryl or heteroaryl boronic acids/estersAryl- or heteroaryl-substituted dihydrobenzofurans
Sonogashira CouplingTerminal alkynesAlkynyl-substituted dihydrobenzofurans, precursors to furans, pyrroles, etc.
Buchwald-Hartwig AminationAmines, amides, or N-heterocyclesN-substituted dihydrobenzofuran derivatives
Heck CouplingAlkenesAlkenyl-substituted dihydrobenzofurans

Furthermore, the aldehyde functional group serves as a versatile handle for cyclization reactions. It can readily undergo condensation with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a wide range of fused or appended heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives, while condensation with β-ketoesters or malononitrile (B47326) could pave the way for the synthesis of coumarin (B35378) or pyridine (B92270) analogues, respectively. The combination of cross-coupling at the iodo-position followed by cyclization involving the aldehyde would enable a modular and efficient approach to novel, highly functionalized heterocyclic scaffolds.

Role in the Construction of Complex Molecular Architectures

The dihydrobenzofuran motif is a common core structure in a multitude of natural products and biologically active molecules. nih.govnih.gov The strategic placement of the iodo and aldehyde functionalities in this compound makes it a promising starting material for the total synthesis of complex molecular architectures.

The iodine atom allows for the introduction of complex carbon frameworks via cross-coupling reactions, effectively serving as a linchpin to connect different molecular fragments. For example, a Suzuki-Miyaura coupling could be employed to attach a complex aryl or vinyl fragment, while a Sonogashira coupling could introduce an alkynyl side chain, which can be further elaborated.

The aldehyde group offers a plethora of synthetic transformations to build molecular complexity. It can be:

Reduced to an alcohol, which can act as a nucleophile or be converted into a leaving group.

Oxidized to a carboxylic acid, enabling amide bond formation or other acid-catalyzed reactions.

Subjected to nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new stereocenters.

Utilized in olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to form carbon-carbon double bonds with control over stereochemistry.

A hypothetical synthetic strategy towards a complex natural product could involve an initial cross-coupling reaction to install a key side chain, followed by a series of transformations of the aldehyde group to construct another part of the molecule, and finally, a late-stage cyclization to complete the target structure.

Precursor for Advanced Materials (e.g., Optoelectronic Materials Research)

Conjugated organic materials based on furan (B31954) and benzofuran (B130515) backbones have attracted significant interest for their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials can be finely tuned by modifying the chemical structure of the monomeric units.

This compound could serve as a valuable monomer in the synthesis of novel conjugated polymers. The iodo-substituent is a key functional group for polymerization reactions, particularly through palladium-catalyzed methods like Suzuki or Stille polycondensation. The aldehyde group, while not directly participating in the polymerization, offers a site for post-polymerization modification. For instance, it could be converted into a more electron-withdrawing or electron-donating group to modulate the polymer's electronic properties.

Table 2: Potential Polymerization and Modification Pathways

StepReaction TypePurpose
Polymerization Suzuki PolycondensationFormation of an aryl-based conjugated polymer backbone.
Stille PolycondensationAlternative method for polymer backbone synthesis.
Post-Polymerization Modification Knoevenagel CondensationIntroduction of cyano-containing groups to lower the LUMO energy level.
Wittig ReactionLengthening of the conjugated system with specific olefinic units.
Reductive AminationAttachment of functional groups for sensing or solubility modification.

The incorporation of the dihydrobenzofuran unit could impart specific conformational and electronic properties to the resulting polymer. The non-aromatic nature of the dihydro- portion of the furan ring would interrupt the conjugation in that specific ring, potentially leading to materials with unique photophysical properties. By carefully selecting the co-monomer in a polymerization reaction, it would be possible to create a wide range of copolymers with tailored optoelectronic characteristics.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Promising areas for investigation include:

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H iodination and formylation of the 2,3-dihydro-1-benzofuran scaffold could provide a more direct and atom-economical route to the target molecule.

Visible-Light-Mediated Synthesis: The application of photoredox catalysis for the synthesis of functionalized benzofurans is a rapidly growing field. osi.lv Research into visible-light-mediated methods for the introduction of the iodo and formyl groups could lead to milder and more sustainable synthetic protocols.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable a more efficient and reproducible production of the compound.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The dual functionality of this compound, with its electrophilic aldehyde and the versatile iodine substituent, opens up a vast landscape for chemical exploration. Future studies should aim to systematically investigate the reactivity of this compound.

Key research avenues include:

Cross-Coupling Reactions: The iodine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.org These reactions would allow for the introduction of a wide array of substituents, leading to a diverse library of novel derivatives.

Transformations of the Aldehyde Group: The carbaldehyde at the 7-position can be readily transformed into a multitude of other functional groups. This includes oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones, each offering a gateway to new classes of compounds.

Tandem and Domino Reactions: Designing one-pot reactions where both the iodo and aldehyde groups participate in a sequential or concerted manner could lead to the rapid construction of complex molecular architectures.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, in silico studies can provide valuable insights.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure, molecular orbital energies, and reactivity indices of the molecule. This can help in predicting the regioselectivity of electrophilic and nucleophilic attacks and in understanding the mechanisms of its reactions.

Molecular Docking Simulations: If potential biological targets are identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with these targets. researchgate.net This can aid in the rational design of more potent bioactive compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. Computational models can be used to assess the drug-likeness of novel derivatives based on this scaffold.

Expanding In Vitro Biological Screening and Mechanistic Elucidation

Benzofuran (B130515) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Therefore, a comprehensive biological evaluation of this compound and its derivatives is a logical and promising direction for future research.

Key areas for investigation include:

Anticancer Activity: Screening against a panel of human cancer cell lines is warranted, given that many benzofuran-containing compounds have shown cytotoxic effects. nih.govresearchgate.net

Antimicrobial Properties: The increasing threat of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. The unique electronic and steric properties of this compound could lead to novel antimicrobial activity. nih.gov

Enzyme Inhibition Assays: Based on the structural features of the molecule, it could be screened for inhibitory activity against various enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.

Mechanistic Studies: For any identified bioactive derivatives, subsequent studies should focus on elucidating their mechanism of action. This could involve techniques such as Western blotting, qPCR, and fluorescence microscopy to identify the cellular pathways and molecular targets they modulate.

Potential for Derivatization in Specialized Chemical Applications

Beyond its potential in medicinal chemistry, the unique structure of this compound could be leveraged in other specialized chemical fields.

Future research could explore its use in:

Materials Science: The benzofuran core can be a component of organic electronic materials. Derivatization could lead to novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Chemical Sensors: The aldehyde group can be functionalized with moieties that exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of novel chemosensors.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, potentially enabling new enantioselective transformations.

Q & A

Q. What are the established synthetic routes for 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of a pre-formed dihydrobenzofuran scaffold. For example, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in aprotic solvents (e.g., DCM or THF) can introduce iodine at the 5-position . Key factors include:

  • Regioselectivity: Steric and electronic effects of the aldehyde group at C7 direct iodination to C4.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) is critical due to polar byproducts.
  • Yield Optimization: Lower temperatures (0–5°C) minimize side reactions, achieving ~60–75% yield .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard:

  • Crystallization: Slow evaporation from ethanol/dichloromethane (1:1) yields suitable crystals.
  • Data Collection: High-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
  • Refinement: SHELXL refines positional parameters, anisotropic displacement, and validates geometry (e.g., C-I bond length: ~2.09 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screens focus on covalent interactions via the aldehyde group:

  • Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The aldehyde forms Schiff bases with lysine residues .
  • Antimicrobial Activity: Disk diffusion assays (e.g., E. coli, S. aureus) at 50–200 µg/mL, with iodinated analogs showing moderate activity due to halogen hydrophobicity .

Advanced Research Questions

Q. How can regioselective iodination be achieved in dihydrobenzofuran derivatives with competing electrophilic sites?

Methodological Answer: Regioselectivity is controlled by:

  • Directing Groups: The C7 aldehyde deactivates C6 via resonance, favoring iodination at C5. Computational DFT studies (e.g., Gaussian 16) predict electrophilic aromatic substitution (EAS) activation energies .
  • Steric Effects: Bulky iodine prefers less hindered positions. Comparative studies with bromo/chloro analogs show iodine’s sensitivity to steric congestion .

Q. How do structural analogs of this compound compare in bioactivity, and what design principles explain differences?

Methodological Answer: A comparative analysis of halogenated dihydrobenzofurans reveals:

CompoundKey FeaturesBioactivity (IC50)
5-Bromo analog Smaller halogen, lower hydrophobicity25 µM (acetylcholinesterase)
5-Iodo analog (this study)Larger iodine, enhanced lipophilicity12 µM (acetylcholinesterase)
5-Chloro analog Moderate reactivity45 µM

Design Principle: Iodine’s polarizability enhances target binding via halogen bonding, while its size improves membrane permeability .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions: pH variations alter aldehyde reactivity. Standardize buffers (e.g., PBS, pH 7.4) and include reducing agents (e.g., NaBH4) to stabilize Schiff bases .
  • Impurity Profiling: LC-MS (ESI+) identifies byproducts (e.g., oxidation to carboxylic acid). High-purity samples (>98%, HPLC) are essential .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic attack sites (e.g., aldehyde carbon: ff^- = 0.35) .
  • Molecular Dynamics (MD): Simulate binding to serine hydrolases (e.g., GROMACS) to model covalent adduct formation .

Q. How can synthetic scalability be improved without compromising purity?

Methodological Answer:

  • Flow Chemistry: Continuous iodination in microreactors (residence time: 2 min) enhances reproducibility and reduces byproducts .
  • In Situ Monitoring: ReactIR tracks aldehyde stability, preventing over-iodination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.